![molecular formula C16H20NO3P B5842687 N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline](/img/structure/B5842687.png)
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylphosphoryl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenoxy intermediate, which is then reacted with a phosphorylating agent to introduce the methylphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The dimethylaniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, while the phosphoryl group can participate in phosphorylation reactions. The dimethylaniline moiety can interact with various biological molecules, potentially leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol .
Uniqueness
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenoxy and methylphosphoryl groups allows for diverse chemical transformations, while the dimethylaniline moiety provides additional sites for interaction with biological targets .
Propiedades
IUPAC Name |
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO3P/c1-12-9-10-14(13(2)11-12)17-21(4,18)20-16-8-6-5-7-15(16)19-3/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFVNQOBMKIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![1-[(E)-(2,2-dimethyloxan-4-yl)methylideneamino]-3-[(4-ethoxyphenyl)methyl]thiourea](/img/structure/B5842610.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
![N-[4-(propan-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5842618.png)
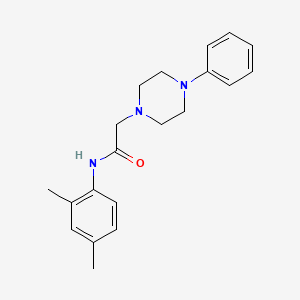
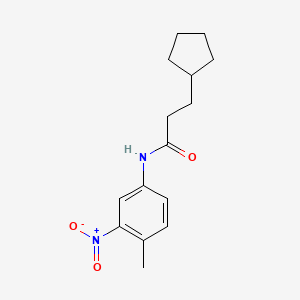
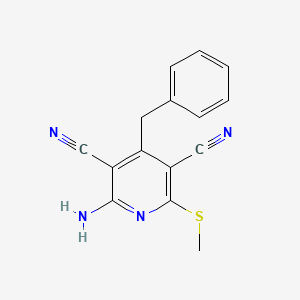
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5842646.png)
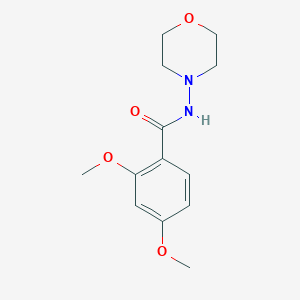
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine](/img/structure/B5842660.png)
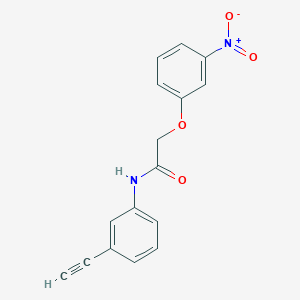
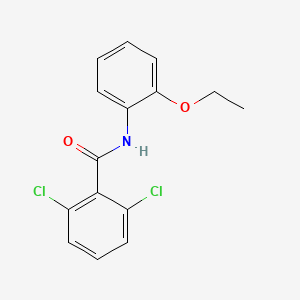

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
